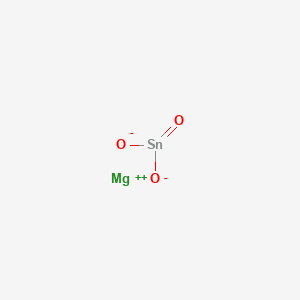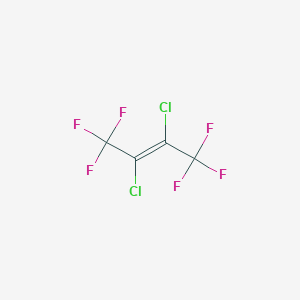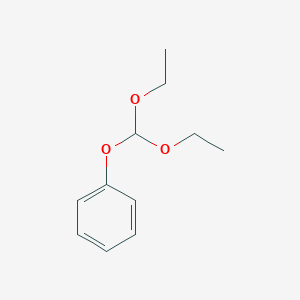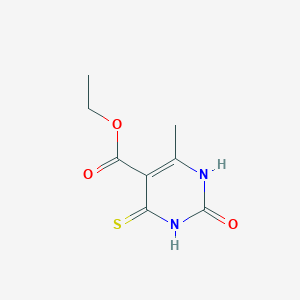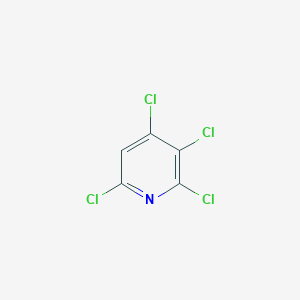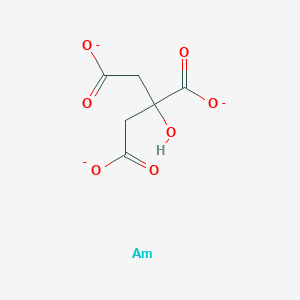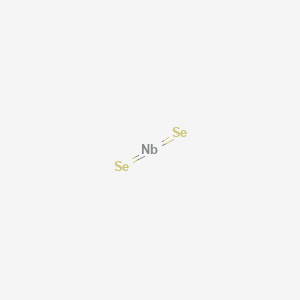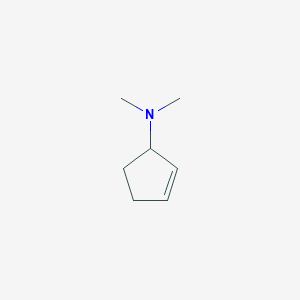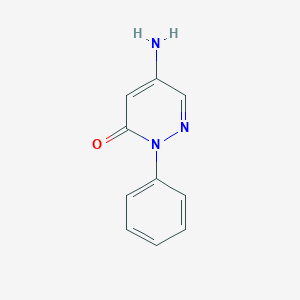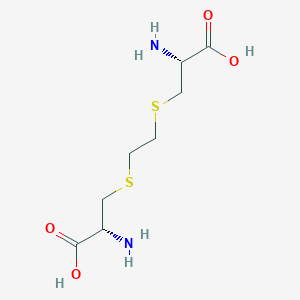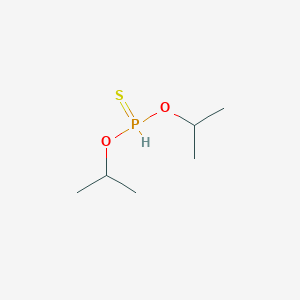
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane, also known as DPPS, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. DPPS is a phosphorus-containing compound that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has been used in various scientific research applications, including as a reagent in organic synthesis reactions. It has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has been used in the synthesis of novel phosphorus-containing compounds, which have potential applications in medicinal chemistry. Additionally, Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has been used in the development of new materials, such as polymers.
Mecanismo De Acción
The mechanism of action of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane is not well understood. However, it has been suggested that it may act as a Lewis acid, which can coordinate with electron-rich molecules. Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane can also form complexes with metal ions, which can affect their reactivity.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane. However, it has been shown to have low toxicity in animal studies. Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has several advantages for lab experiments, including its high purity and stability. It is also easy to handle and store. However, Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane has some limitations, including its limited solubility in common solvents, which can make it difficult to work with in some experiments.
Direcciones Futuras
For the use of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane in scientific research include the development of new compounds for medicinal chemistry, the development of new materials, and further research to understand its mechanism of action.
Métodos De Síntesis
Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane can be synthesized using different methods, including the reaction of phosphorus pentasulfide with isopropanol and propylene oxide. The reaction produces Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane as a white crystalline solid, which can be purified through recrystallization. Another method involves the reaction of phosphorus pentasulfide with isopropanol and propylene oxide in the presence of a catalyst, such as zinc chloride. This method produces a higher yield of Di(propan-2-yloxy)-sulfanylidene-lambda5-phosphane.
Propiedades
IUPAC Name |
di(propan-2-yloxy)-sulfanylidenephosphanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2PS/c1-5(2)7-9(10)8-6(3)4/h5-6H,1-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYSXKLYBUQIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[P+](=S)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2PS+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(propan-2-yloxy)-sulfanylidenephosphanium | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

